molecular formula C18H23N3O3 B7039052 N-[(4-methylmorpholin-2-yl)methyl]-2-(1-oxoisoquinolin-2-yl)propanamide

N-[(4-methylmorpholin-2-yl)methyl]-2-(1-oxoisoquinolin-2-yl)propanamide

Cat. No.: B7039052
M. Wt: 329.4 g/mol
InChI Key: JTVYACUEWCLJBT-UHFFFAOYSA-N
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Description

N-[(4-methylmorpholin-2-yl)methyl]-2-(1-oxoisoquinolin-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a morpholine ring, an isoquinoline moiety, and a propanamide group

Properties

IUPAC Name

N-[(4-methylmorpholin-2-yl)methyl]-2-(1-oxoisoquinolin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13(17(22)19-11-15-12-20(2)9-10-24-15)21-8-7-14-5-3-4-6-16(14)18(21)23/h3-8,13,15H,9-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVYACUEWCLJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CN(CCO1)C)N2C=CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylmorpholin-2-yl)methyl]-2-(1-oxoisoquinolin-2-yl)propanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline moiety can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced by reacting 4-methylmorpholine with an appropriate alkylating agent, such as methyl iodide, under basic conditions.

    Amide Bond Formation: The final step involves the coupling of the isoquinoline derivative with the morpholine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylmorpholin-2-yl)methyl]-2-(1-oxoisoquinolin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

N-[(4-methylmorpholin-2-yl)methyl]-2-(1-oxoisoquinolin-2-yl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its structural similarity to bioactive molecules. It may exhibit activity against certain diseases or conditions.

    Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, which are valuable in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-methylmorpholin-2-yl)methyl]-2-(1-oxoisoquinolin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methylmorpholin-2-yl)methyl]-2-(1-oxoisoquinolin-2-yl)acetamide
  • N-[(4-methylmorpholin-2-yl)methyl]-2-(1-oxoisoquinolin-2-yl)butanamide

Uniqueness

N-[(4-methylmorpholin-2-yl)methyl]-2-(1-oxoisoquinolin-2-yl)propanamide is unique due to its specific combination of a morpholine ring, an isoquinoline moiety, and a propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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